2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene
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Overview
Description
2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene is a chemical compound with the molecular formula C11H11BrF2 and a molecular weight of 261.11 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a cyclobutyl ring, which is further connected to a difluorobenzene moiety. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene typically involves the bromination of a cyclobutyl precursor followed by the introduction of the difluorobenzene group. One common method involves the reaction of cyclobutylmethanol with hydrobromic acid to form the bromomethyl derivative. This intermediate is then reacted with 1,3-difluorobenzene under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or amino derivatives, while oxidation reactions can produce hydroxyl or carbonyl compounds.
Scientific Research Applications
2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of bromomethyl and difluorobenzene groups on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene is not well-defined, as it largely depends on the specific application and targetThe difluorobenzene moiety can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
(Bromomethyl)cyclobutane: Similar in structure but lacks the difluorobenzene group, making it less versatile in certain applications.
1-Bromo-3,5-difluorobenzene: Contains the difluorobenzene moiety but lacks the cyclobutyl group, leading to different reactivity and applications.
Uniqueness
2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene is unique due to the combination of the bromomethyl, cyclobutyl, and difluorobenzene groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[1-(bromomethyl)cyclobutyl]-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-7-11(5-2-6-11)10-8(13)3-1-4-9(10)14/h1,3-4H,2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAJLHSCFPCPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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